Cas no 1805129-16-1 (3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde
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- インチ: 1S/C7H4F2INO/c8-7(9)4-1-11-2-6(10)5(4)3-12/h1-3,7H
- InChIKey: NSWWEATUOBAAEU-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=CC(C(F)F)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076774-250mg |
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805129-16-1 | 97% | 250mg |
$504.00 | 2022-04-01 | |
Alichem | A029076774-500mg |
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805129-16-1 | 97% | 500mg |
$839.45 | 2022-04-01 | |
Alichem | A029076774-1g |
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805129-16-1 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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7. Back matter
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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S. Ahmed Chem. Commun., 2009, 6421-6423
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehydeに関する追加情報
3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde: A Comprehensive Overview of Its Properties and Applications
The compound 3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde (CAS NO 1805129-16-1) is a synthetic organic molecule that has garnered significant attention in the field of biomedical research. This compound belongs to the class of pyridine derivatives, characterized by its unique combination of functional groups and substituents. Its structure features a difluoromethyl group, an iodo group, and a carboxaldehyde group, all attached to a pyridine ring. This intricate arrangement renders it a versatile compound with potential applications in drug discovery, chemical synthesis, and biomedical engineering.
Recent studies have highlighted the importance of difluoromethyl substituents in organic chemistry due to their ability to impart unique electronic and steric properties to molecules. The presence of the iodo group further enhances the molecule's reactivity, making it a valuable precursor for various transformations. Meanwhile, the carboxaldehyde group serves as a versatile functional moiety that can participate in numerous biochemical reactions, including condensation, nucleophilic addition, and oxidation.
In the context of biomedical applications, this compound has shown promising potential as a scaffold for anticancer agents. Its structure allows for easy modification to introduce pharmacophores or targeting ligands, enabling its use in personalized medicine and precision oncology. Furthermore, the difluoromethyl group has been explored for its ability to stabilize certain drug molecules, improving their bioavailability and metabolic stability.
Recent advancements in green chemistry have also turned this compound into a subject of interest. Its synthesis involves environmentally friendly reagents and processes, aligning with the principles of sustainability and eco-friendliness. Researchers have successfully employed catalytic methods to synthesize this compound, reducing the overall environmental impact while maintaining high yields.
Another area where 3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde has made significant contributions is in analytical chemistry. The molecule's distinct structure makes it an excellent candidate for use as a fluorescent probe and biosensor. Its response to environmental factors such as pH, temperature, and the presence of specific biomolecules can be monitored with high sensitivity, making it a valuable tool in disease diagnostics and biomarker detection.
Moreover, this compound has been investigated for its role in neurodegenerative diseases. Studies have demonstrated that certain pyridine derivatives can modulate key pathways involved in Alzheimer's disease and Parkinson's disease. The presence of the iodo group has been particularly noted for its potential to interact with metal ions, which are implicated in these conditions.
Looking ahead, the research trajectory for this compound is expected to focus on further exploring its enzymatic activity and biocompatibility. Enzymatic transformations could unlock new avenues for drug synthesis, while biocompatibility studies will be crucial for its potential use in drug delivery systems and tissue engineering.
In conclusion, 3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde stands as a testament to the endless possibilities of organic chemistry. Its unique combination of functional groups positions it at the forefront of biomedical innovation, with applications spanning drug discovery, diagnostics, and advanced materials. As research into this compound continues to evolve, it is poised to make significant contributions to the fields of medicine and biotechnology.
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